molecular formula C10H18O B081716 2-sec-Butylcyclohexanone CAS No. 14765-30-1

2-sec-Butylcyclohexanone

Cat. No.: B081716
CAS No.: 14765-30-1
M. Wt: 154.25 g/mol
InChI Key: RQXTZKGDMNIWJF-UHFFFAOYSA-N
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Description

2-sec-Butylcyclohexanone is an organic compound with the molecular formula C₁₀H₁₈O. It is a cyclohexanone derivative where a sec-butyl group is attached to the second carbon of the cyclohexanone ring. This compound is known for its woody, camphoraceous, and somewhat musty odor .

Scientific Research Applications

2-sec-Butylcyclohexanone has diverse applications in various fields:

Safety and Hazards

2-sec-Butylcyclohexanone is classified as a combustible liquid and may be harmful if swallowed . It is recommended to keep away from heat, sparks, open flames, and hot surfaces . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-sec-Butylcyclohexanone can be synthesized through the hydrogenation of o-sec-butyl phenol in the presence of a palladium catalyst. Another method involves the hydrogenation of 2-sec-butylidene cyclohexanone .

Industrial Production Methods: In industrial settings, the production of this compound typically involves the catalytic hydrogenation process due to its efficiency and scalability. The reaction conditions often include elevated temperatures and pressures to facilitate the hydrogenation process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: It can be reduced to form alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sec-butyl group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nucleophiles in the presence of a base can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted cyclohexanones.

Mechanism of Action

The mechanism of action of 2-sec-Butylcyclohexanone involves its interaction with various molecular targets, depending on its application. In the context of fragrance and flavoring, it interacts with olfactory receptors to produce its characteristic scent. In chemical reactions, its reactivity is influenced by the presence of the sec-butyl group, which can affect the compound’s steric and electronic properties .

Comparison with Similar Compounds

    Cyclohexanone: A simpler ketone without the sec-butyl group.

    2-sec-Butylphenol: A phenol derivative with a sec-butyl group.

    2-sec-Butylidene cyclohexanone: A related compound used in the synthesis of 2-sec-Butylcyclohexanone.

Uniqueness: this compound is unique due to the presence of the sec-butyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in the synthesis of specific fragrances and flavoring agents, where such properties are desirable .

Properties

IUPAC Name

2-butan-2-ylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-3-8(2)9-6-4-5-7-10(9)11/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQXTZKGDMNIWJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1CCCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4041818
Record name 2-sec-Butylcyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4041818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Colourless, viscous liquid, solidifies to an opaque mass; woody camphoraceous somewhat musty odour
Record name Cyclohexanone, 2-(1-methylpropyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-sec-Butylcyclohexanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1041/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

76.00 to 78.00 °C. @ 8.00 mm Hg
Record name 2-(1-Methylpropyl)cyclohexanone
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

566 mg/L @ 20 °C (exp), insoluble in water; miscible with most oils, Miscible at room temperature (in ethanol)
Record name 2-(1-Methylpropyl)cyclohexanone
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 2-sec-Butylcyclohexanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1041/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.911-0.917
Record name 2-sec-Butylcyclohexanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1041/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

14765-30-1
Record name 2-sec-Butylcyclohexanone
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-sec-Butyl cyclohexanone
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Record name 2-sec-Butylcyclohexanone
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Record name Cyclohexanone, 2-(1-methylpropyl)-
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Record name 2-sec-Butylcyclohexan-1-one
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Record name 2-sec-butylcyclohexan-1-one
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Record name 2-SEC-BUTYL CYCLOHEXANONE
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Record name 2-(1-Methylpropyl)cyclohexanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040448
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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